molecular formula C24H21N3O3 B12349327 Amelenodor CAS No. 2389235-01-0

Amelenodor

Cat. No.: B12349327
CAS No.: 2389235-01-0
M. Wt: 399.4 g/mol
InChI Key: OPUQKVNCXCWRLR-UHFFFAOYSA-N
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Description

Amelenodor, also known as NX-13, is a synthetic organic compound classified as a triphenyl compound. It is known for its gut-selective distribution with limited systemic exposure. This compound functions as an agonist of the NOD-like receptor family protein NLR family member X1 (NLRX1) and is proposed for clinical anti-inflammatory potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amelenodor is synthesized through a series of chemical reactions involving the coupling of pyridine derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Amelenodor undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amelenodor has a wide range of scientific research applications, including:

Mechanism of Action

Amelenodor exerts its effects by targeting the NLRX1 receptor, a mitochondrial membrane protein. Activation of NLRX1 reduces oxidative stress and decreases effector cell differentiation and cytokine release. This mechanism leads to the modulation of immune responses and the reduction of inflammation. The gut-selective distribution of this compound ensures that its effects are localized to the gastrointestinal tract, minimizing systemic exposure and potential side effects .

Comparison with Similar Compounds

Amelenodor is unique in its gut-selective distribution and specific activation of the NLRX1 receptor. Similar compounds include:

This compound stands out due to its specific targeting of NLRX1 and its potential for treating gastrointestinal inflammatory conditions with minimal systemic exposure.

Properties

CAS No.

2389235-01-0

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine

InChI

InChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3

InChI Key

OPUQKVNCXCWRLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C

Origin of Product

United States

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